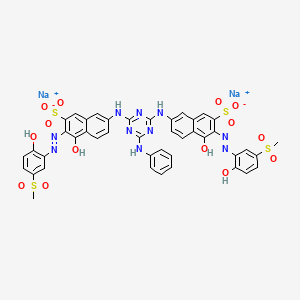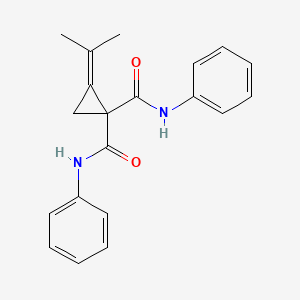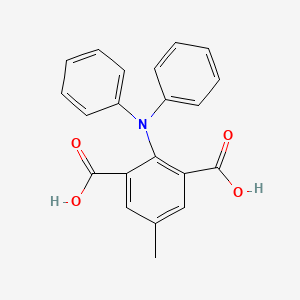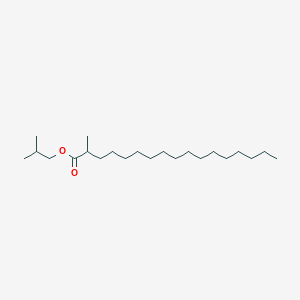
2-Naphthalenesulfonic acid, 7,7'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties and stability. This compound is part of the azo dye family, which is known for its vivid colors and applications in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-(methylsulfonyl)aniline.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-3-naphthalenesulfonic acid.
Condensation: The resulting azo compound undergoes condensation with 6-(phenylamino)-1,3,5-triazine-2,4-diamine to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Various naphthoquinones and related compounds.
Reduction Products: Corresponding amines and their derivatives.
Substitution Products: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with proteins and other biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid, 7,7’-carbonylbis(azanediyl)bis(4-hydroxy-3-(phenylazo)-, ammonium sodium salt
- 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((4-(3-sulfophenyl)azo)-1-naphthalenyl)azo-, disodium salt
Uniqueness
2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and vibrant color. Its triazine core also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
72152-63-7 |
|---|---|
Formule moléculaire |
C43H32N10Na2O14S4 |
Poids moléculaire |
1087.0 g/mol |
Nom IUPAC |
disodium;7-[[4-anilino-6-[[5-hydroxy-6-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C43H34N10O14S4.2Na/c1-68(58,59)27-10-14-33(54)31(20-27)50-52-37-35(70(62,63)64)18-22-16-25(8-12-29(22)39(37)56)45-42-47-41(44-24-6-4-3-5-7-24)48-43(49-42)46-26-9-13-30-23(17-26)19-36(71(65,66)67)38(40(30)57)53-51-32-21-28(69(2,60)61)11-15-34(32)55;;/h3-21,54-57H,1-2H3,(H,62,63,64)(H,65,66,67)(H3,44,45,46,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
GCLHAUPBIWSQBY-UHFFFAOYSA-L |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC7=CC(=C(C(=C7C=C6)O)N=NC8=C(C=CC(=C8)S(=O)(=O)C)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)


stannane](/img/structure/B14472292.png)
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
